molecular formula C18H23NO4 B6026061 3-AMINO-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-2-CYCLOHEXEN-1-ONE

3-AMINO-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-2-CYCLOHEXEN-1-ONE

Cat. No.: B6026061
M. Wt: 317.4 g/mol
InChI Key: FGXYODKDQGCPRE-MKNRAYGDSA-N
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Description

3-Amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one is a complex organic compound with a unique structure that combines an amino group, a diethoxyphenyl group, and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Diethoxyphenylacetyl Intermediate: This step involves the acylation of 3,4-diethoxybenzene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclohexenone Formation: The intermediate is then subjected to a cyclization reaction to form the cyclohexenone ring. This can be achieved using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-Amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter pathways.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound can be used in studies investigating enzyme interactions and metabolic pathways.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This can lead to changes in biochemical pathways, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar in structure but with methoxy groups instead of diethoxy groups.

    2-Amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: A more complex compound with additional functional groups.

Uniqueness

3-Amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one is unique due to its combination of an amino group, a diethoxyphenyl group, and a cyclohexenone ring. This unique structure provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-iminocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-3-22-16-9-8-12(11-17(16)23-4-2)10-15(21)18-13(19)6-5-7-14(18)20/h8-9,11,19,21H,3-7,10H2,1-2H3/b18-15-,19-13?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXYODKDQGCPRE-MKNRAYGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=C2C(=N)CCCC2=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=C/2\C(=N)CCCC2=O)/O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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